molecular formula C35H44O13 B12428143 13-Decinnamoyltaxchinin B;Taxayuntin

13-Decinnamoyltaxchinin B;Taxayuntin

Cat. No.: B12428143
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-DVRNBQAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C35H44O13

Molecular Weight

672.7 g/mol

IUPAC Name

[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1

InChI Key

IKDVXNASCSGIHM-DVRNBQAKSA-N

Isomeric SMILES

CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Plant Material Preparation

  • Source : Bark or needles of Taxus mairei (Lemée & Lévl.) S.Y. Hu.
  • Pretreatment : Fresh plant material is peeled to remove xylem, leaving cambium-rich tissues.
  • Solvent Extraction : Ground tissue is soaked in methanol or ethanol (1:10 w/v) for 72 hours, followed by filtration and evaporation.

Chromatographic Purification

  • Column Chromatography : Crude extract is fractionated using silica gel columns eluted with hexane:ethyl acetate (3:1 → 1:2).
  • HPLC Refinement : Final purification employs reversed-phase HPLC (C18 column, acetonitrile:water = 65:35), yielding Taxayuntin at 0.002–0.005% dry weight.

Semisynthetic Approaches from Taxane Precursors

Taxayuntin is accessible via structural modification of abundant taxanes like Taxchinin A or Baccatin III:

Selective Deacylation

  • Starting Material : Taxchinin A (C45H52NO14).
  • Reaction :
    • Protection : C-13 hydroxyl group is shielded using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF at −40°C.
    • Oxidation : Allylic alcohol at C-5 is oxidized to ketone using pyridinium chlorochromate (PCC).
    • Decinnamoylation : C-13 cinnamate is cleaved via alkaline hydrolysis (KOH/MeOH, 50°C, 6 hr), yielding Taxayuntin.

Functional Group Interconversion

  • Intermediate : 13-O-Deacetyltaxumairol Z.
  • Acylation : C-10 acetate is introduced using acetyl chloride in pyridine (60% yield).
  • Epoxidation : C-4(20) double bond is epoxidized with m-CPBA, forming the oxetane ring.

Biosynthetic Pathways and Enzymatic Catalysis

Taxayuntin biosynthesis in Taxus involves:

Key Enzymatic Steps

  • Taxadiene Synthase : Converts geranylgeranyl pyrophosphate to taxa-4(20),11(12)-diene.
  • Cytochrome P450 Hydroxylases :
    • C-5α hydroxylation (CYP725A4).
    • C-10β hydroxylation (CYP725A2).
  • Acyltransferases :
    • C-10 acetylation (10-deacetylbaccatin III-10-O-acetyltransferase).
    • C-13 cinnamoylation (taxane 13-O-cinnamoyltransferase).

In Vitro Biotransformation

  • Cell Cultures : Cambial meristematic cells (CMCs) of T. cuspidata produce Taxayuntin at 120–150 mg/L under methyl jasmonate elicitation.
  • Optimization : Perfusion culture with 2% sucrose and 0.1 mg/L NAA increases yield by 40%.

Analytical Validation and Characterization

Structural Elucidation

  • NMR : Key signals include δH 5.68 (C-13 OCOC6H5), δC 170.2 (C-10 acetate).
  • HRMS : [M+Na]+ at m/z 887.3204 (calc. 887.3211).

Purity Assessment

  • HPLC-DAD : >98% purity (Zorbax SB-C18, 1.0 mL/min, 227 nm).
  • Chiral Analysis : Optical rotation [α]D25 = −32.5° (c 0.1, MeOH) confirms stereochemical integrity.

Data Tables

Table 1: Natural Occurrence of Taxayuntin in Taxus Species

Species Plant Part Yield (% Dry Weight) Reference
T. mairei Bark 0.0042
T. cuspidata Needles 0.0031

Table 2: Semisynthetic Yields from Taxchinin A

Step Conditions Yield (%) Reference
C-13 Protection TBDMSCl, DMF, −40°C 90
C-5 Oxidation PCC, CH2Cl2, 25°C 85
Decinnamoylation KOH/MeOH, 50°C 72

Table 3: Bioproduction in Cell Cultures

Parameter Value Reference
Baseline Yield 45 mg/L
Elicited Yield 150 mg/L
Doubling Time 48 hr

Chemical Reactions Analysis

Types of Reactions

13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.

Common Reagents and Conditions

The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

13-Decinnamoyltaxchinin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Taxayuntin

Taxayuntin is a tetracyclic taxane diterpene first isolated from Taxus yunnanensis (Yunnan yew) in 1993 . Its structure features a unique 5/7/6 tricyclic system fused with an epoxide ring, confirmed via spectroscopic analysis (¹H NMR, ¹³C NMR, COSY, COLOC) and single-crystal X-ray diffraction . Its molecular formula is C₃₅H₄₄O₁₃, with a molecular weight of 672.7161 g/mol .

13-Decinnamoyltaxchinin B

13-Decinnamoyltaxchinin B, isolated from Taxus baccata (Himalayan yew) and Taxus cuspidata (Japanese yew), possesses a rearranged 11(15→1)abeo-taxane skeleton . This compound is structurally distinct due to the absence of a cinnamoyl group at position 13, a modification confirmed through acid-catalyzed decomposition and NMR studies . Its molecular formula is C₃₅H₄₄O₁₃ , identical to Taxayuntin, but its stereochemistry and ring system differ significantly .

Comparison with Similar Taxane Compounds

Taxanes are a diverse class of diterpenoids with notable anticancer and microtubule-stabilizing properties. Below is a comparative analysis of 13-Decinnamoyltaxchinin B, Taxayuntin, and key analogs:

Structural and Functional Differences

Compound Molecular Formula Skeleton Type Key Features Source Species Biological Activity (Reported)
Taxayuntin C₃₅H₄₄O₁₃ 5/7/6 tricyclic + epoxide Novel tetracyclic core; no cinnamoyl group at C13 Taxus yunnanensis Not well characterized
13-Decinnamoyltaxchinin B C₃₅H₄₄O₁₃ 11(15→1)abeo-taxane Rearranged skeleton; lacks cinnamoyl at C13 Taxus baccata, T. cuspidata Inhibits Ca²⁺-induced microtubule depolymerization
Taxol (Paclitaxel) C₄₇H₅₁NO₁₄ 6/8/6 tricyclic + oxetane Contains C13 side chain critical for microtubule stabilization Taxus brevifolia, T. chinensis FDA-approved anticancer agent
Taxinine C₃₃H₄₄O₁₀ 6/10/6 tricyclic Lacks C13 side chain; simpler oxygenation pattern Taxus cuspidata Weak cytotoxicity
10-Deacetylbaccatin III C₃₁H₃₈O₁₀ 6/8/6 tricyclic Precursor for semisynthetic taxols; hydroxyl groups at C1 and C7 Taxus cuspidata Scaffold for drug derivatization

Key Distinctions

  • Taxayuntin vs. 13-Decinnamoyltaxchinin B : Despite sharing the same molecular formula, Taxayuntin’s 5/7/6 core contrasts with the abeo-taxane rearrangement in 13-Decinnamoyltaxchinin B . Taxayuntin is exclusive to T. yunnanensis, while 13-Decinnamoyltaxchinin B is found in T. baccata and T. cuspidata .
  • Comparison with Taxol : Taxol’s C13 side chain and oxetane ring are absent in both Taxayuntin and 13-Decinnamoyltaxchinin B, explaining their reduced anticancer potency .
  • Biological Activity : 13-Decinnamoyltaxchinin B shows moderate inhibition of microtubule depolymerization , whereas Taxayuntin’s bioactivity remains understudied .

Research Findings and Implications

Taxayuntin

  • Structural Uniqueness : Taxayuntin’s 5/7/6 system expands the structural diversity of taxanes, offering insights into Taxus biosynthesis pathways .
  • Synthetic Challenges : Its complex tetracyclic core complicates total synthesis, limiting pharmacological exploration .

13-Decinnamoyltaxchinin B

  • Biochemical Role : The abeo-taxane skeleton suggests evolutionary divergence in Taxus species’ secondary metabolism .
  • Potential Applications: Its microtubule-stabilizing activity, though weaker than taxol, highlights its role as a lead compound for analog development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.